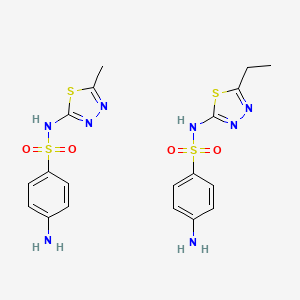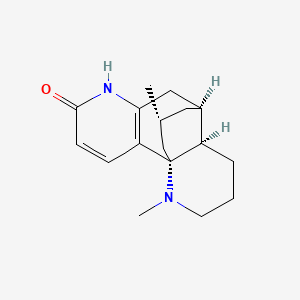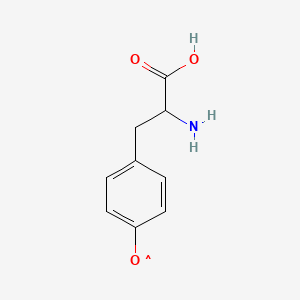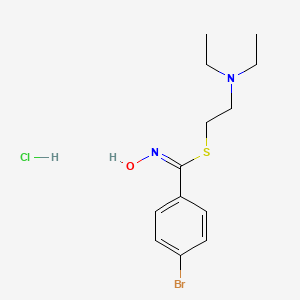
Harnosal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The combination of sulfaethidole and sulfamethizole is a notable example of sulfonamide antibiotics used to treat bacterial infections. Sulfaethidole and sulfamethizole are both synthetic antimicrobial agents that inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .
Industrial Production Methods
Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfaethidole and sulfamethizole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Sulfaethidole and sulfamethizole have a wide range of scientific research applications:
Chemistry: These compounds are used as model systems to study sulfonamide chemistry and reaction mechanisms.
Biology: They are used to investigate bacterial resistance mechanisms and the role of folic acid in bacterial metabolism.
Medicine: Clinically, these drugs are used to treat urinary tract infections, respiratory infections, and other bacterial infections.
Wirkmechanismus
The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used to treat a variety of bacterial infections, often in combination with other antibiotics.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections and other bacterial infections.
Uniqueness
The combination of sulfaethidole and sulfamethizole is unique due to its specific efficacy against certain bacterial strains and its ability to be used in combination therapies to enhance antibacterial activity and reduce resistance .
Eigenschaften
CAS-Nummer |
51484-73-2 |
|---|---|
Molekularformel |
C19H22N8O4S4 |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
SCFHVPCQMIYDHU-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
| 51484-73-2 | |
Synonyme |
harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)










![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
